3,6-Dibromopyrazin-2-amine
Overview
Description
3,6-Dibromopyrazin-2-amine: is an organic compound with the chemical formula C4H3Br2N3 . It is characterized by the presence of two bromine atoms attached to a pyrazine ring, specifically at the 3rd and 6th positions, and an amino group at the 2nd position. This compound is insoluble in water at room temperature but soluble in organic solvents . It is primarily used as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopyrazin-2-amine typically involves the bromination of 2-aminopyrazine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction proceeds as follows:
Starting Material: 2-aminopyrazine.
Brominating Agent: N-bromosuccinimide (NBS).
Solvent: Typically, an organic solvent such as tert-butanol.
Reaction Conditions: The reaction mixture is stirred at reflux for an extended period, usually around 18 hours
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used to replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of pyrazine can be obtained.
Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.
Reduction Products: Reduced forms of the amino group, such as amines or imines.
Scientific Research Applications
3,6-Dibromopyrazin-2-amine has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dibromopyrazin-2-amine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors. The bromine atoms and the amino group play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological system and the specific target .
Comparison with Similar Compounds
3,5-Dibromopyrazin-2-amine: Similar structure but with bromine atoms at the 3rd and 5th positions.
2,5-Dibromopyrazine: Lacks the amino group but has bromine atoms at the 2nd and 5th positions.
3,6-Difluoropyrazin-2-amine: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 3,6-Dibromopyrazin-2-amine is unique due to the specific positioning of the bromine atoms and the presence of the amino group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,6-dibromopyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDFFSRZLCREEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679633 | |
Record name | 3,6-Dibromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957230-70-5 | |
Record name | 3,6-Dibromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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